

physical and chemical properties of 2',3',4'trihydroxyflavone

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Compound of Interest

Compound Name: 2',3',4'-Trihydroxyflavone

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An In-depth Technical Guide to 2',3',4'-Trihydroxyflavone

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physical, chemical, and biological properties of the synthetic flavonoid, **2',3',4'-trihydroxyflavone**. This document details its characteristics, methods for its study, and its known molecular interactions, offering a foundational resource for future research and therapeutic development.

Core Physical and Chemical Properties

2',3',4'-Trihydroxyflavone, also known by its identifier 2-D08, is a synthetic flavone that has garnered interest for its unique biological activities. While comprehensive experimental data on all its physical properties are not readily available in a single source, the following table summarizes its key chemical identifiers and computed properties.



Property	Value	Source
Molecular Formula	C15H10O5	
Molecular Weight	270.24 g/mol	
IUPAC Name	2-(2,3,4- trihydroxyphenyl)chromen-4- one	N/A
CAS Number	164038-71-3	N/A
Appearance	Yellow solid	_
Computed XLogP3	2.9	_
Hydrogen Bond Donor Count	3	_
Hydrogen Bond Acceptor Count	5	_
Rotatable Bond Count	1	_
Exact Mass	270.05282342 Da	_
Topological Polar Surface Area	87 Ų	

Spectral Data

Characterization of **2',3',4'-trihydroxyflavone** is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

¹H NMR (500 MHz, DMSO-d₆): δ 9.85 (s, 1H), 9.42 (s, 1H), 8.85 (s, 1H), 8.12 (dd, J = 8.0, 1.6 Hz, 1H), 7.82 (ddd, J = 8.7, 7.2, 1.7 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.47 (t, J = 7.6 Hz, 1H), 7.02 (d, J = 8.1 Hz, 1H), 6.94 (s, 1H), 6.74 (d, J = 8.3 Hz, 1H).

¹³C NMR (125 MHz, DMSO-d₆): δ 176.4, 161.3, 156.1, 150.2, 145.4, 144.8, 133.8, 126.3, 125.1, 124.0, 121.7, 119.2, 118.8, 118.3, 108.7.

High-Resolution Mass Spectrometry (HRMS) (ESI): Calculated for C₁₅H₁₁O₅ [M+H]⁺: 271.0601; Found: 271.0601.



Experimental Protocols Synthesis of 2',3',4'-Trihydroxyflavone (2-D08)

The synthesis of **2',3',4'-trihydroxyflavone** can be achieved through a multi-step process starting from commercially available precursors. The following is a summary of the synthetic route described by Schneekloth et al. (2014).

Step 1: Synthesis of 2'-Hydroxy-2,3,4-trimethoxy-chalcone.

- To a solution of 2'-hydroxyacetophenone and 2,3,4-trimethoxybenzaldehyde in ethanol, add an aqueous solution of potassium hydroxide.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Acidify the mixture with hydrochloric acid to precipitate the chalcone.
- Filter, wash with water, and dry the solid to obtain the desired chalcone.

Step 2: Oxidative Cyclization to 2',3',4'-Trimethoxyflavone.

- Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).
- Add iodine as a catalyst and heat the reaction mixture.
- Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the trimethoxyflavone.

Step 3: Demethylation to **2',3',4'-Trihydroxyflavone**.

• Dissolve the 2',3',4'-trimethoxyflavone in a suitable solvent such as dichloromethane.



- Cool the solution to -78 °C and add boron tribromide (BBr₃) dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by carefully adding methanol.
- Remove the solvent under reduced pressure and purify the residue by preparative highperformance liquid chromatography (HPLC) to obtain 2',3',4'-trihydroxyflavone.

In Vitro SUMOylation Inhibition Assay

This protocol is based on the methods used to identify **2',3',4'-trihydroxyflavone** as a SUMOylation inhibitor.

- Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, ATP, and MgCl2.
- Enzyme and Substrate Addition: Add the E1 activating enzyme (Aos1/Uba2), E2 conjugating enzyme (Ubc9), SUMO-1, and a fluorescently labeled peptide substrate to the reaction buffer.
- Inhibitor Treatment: Add varying concentrations of 2',3',4'-trihydroxyflavone (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixtures.
- Initiation and Incubation: Initiate the reaction and incubate at 30 °C for a specified time (e.g., 30 minutes).
- Termination: Stop the reaction by adding a solution containing EDTA.
- Analysis: Analyze the extent of SUMOylation by measuring the fluorescence polarization of the reaction mixture. An increase in polarization indicates SUMOylation of the peptide substrate, and a decrease in the presence of the inhibitor signifies its inhibitory activity.

Transepithelial Electrical Resistance (TEER) Assay

This protocol is adapted from studies investigating the effect of **2',3',4'-trihydroxyflavone** on epithelial barrier function.



- Cell Culture: Culture a suitable epithelial cell line (e.g., Caco-2) on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, as indicated by a stable TEER value.
- Treatment: Treat the apical side of the cell monolayer with an agent that induces barrier dysfunction (e.g., the active metabolite of irinotecan, SN-38, or a cytokine cocktail).
- Co-treatment with Flavonoid: Concurrently, treat the cells with different concentrations of 2',3',4'-trihydroxyflavone or a vehicle control.
- TEER Measurement: Measure the TEER at various time points using a voltohmmeter.
- Data Analysis: Express the TEER values as a percentage of the initial baseline measurement. An increase in TEER in the presence of the flavonoid compared to the damage-inducing agent alone indicates a protective effect on the epithelial barrier.

Biological Activity and Signaling Pathways

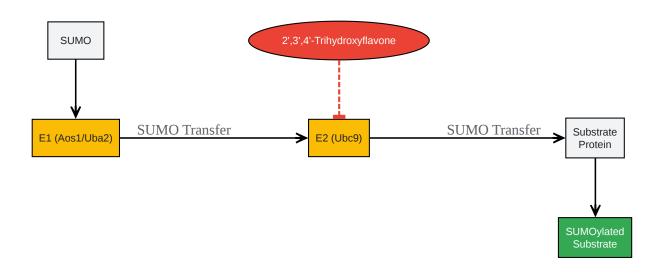
The primary and most well-characterized biological activity of **2',3',4'-trihydroxyflavone** is its role as a potent and specific inhibitor of protein SUMOylation.

Inhibition of Protein SUMOylation

SUMOylation is a post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a target protein. This process is crucial for regulating various cellular processes, including gene transcription, protein localization, and signal transduction. The SUMOylation cascade involves a series of enzymatic steps: activation by the E1 enzyme, conjugation by the E2 enzyme (Ubc9), and ligation by an E3 ligase.

2',3',4'-Trihydroxyflavone has been shown to specifically inhibit the SUMOylation pathway by blocking the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein. This mechanism of action is distinct from other known SUMOylation inhibitors.





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Caption: Inhibition of the SUMOylation pathway by **2',3',4'-trihydroxyflavone**.

Downstream Signaling Effects

The inhibition of SUMOylation can have profound effects on various cellular signaling pathways, as many key regulatory proteins are targets of SUMOylation. While the specific downstream effects of **2',3',4'-trihydroxyflavone** are an active area of research, inhibition of SUMOylation is known to impact pathways such as:

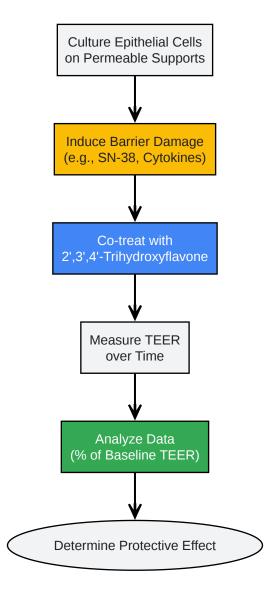
- NF-κB Signaling: SUMOylation of IκBα, the inhibitor of NF-κB, can prevent its degradation and thus inhibit NF-κB activation. Inhibition of SUMOylation could therefore potentially lead to the activation of the NF-κB pathway, which is involved in inflammation and immunity.
- PI3K/Akt Pathway: Key components of the PI3K/Akt pathway, which regulates cell growth, proliferation, and survival, are known to be SUMOylated. The consequences of inhibiting this modification are complex and likely cell-type dependent.
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades, which
 are central to the regulation of cell proliferation, differentiation, and stress responses, are
 also regulated by SUMOylation.



Further research is required to elucidate the precise impact of **2',3',4'-trihydroxyflavone** on these and other signaling pathways in various cellular contexts.

Protection of Epithelial Barrier Function

In addition to its role as a SUMOylation inhibitor, **2',3',4'-trihydroxyflavone** has been shown to protect against the loss of intestinal epithelial barrier integrity induced by chemotherapy agents and inflammatory cytokines. This protective effect is demonstrated by the maintenance of transepithelial electrical resistance (TEER) in in vitro models of intestinal mucositis. The underlying mechanism of this protection may be linked to its SUMOylation inhibitory activity or other currently unknown effects.



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Caption: Workflow for assessing epithelial barrier protection by 2',3',4'-trihydroxyflavone.

Conclusion

2',3',4'-Trihydroxyflavone is a valuable chemical probe for studying the intricate role of protein SUMOylation in cellular physiology and disease. Its well-defined mechanism of action and demonstrated biological effects in models of cancer and intestinal inflammation make it a compelling lead compound for further investigation and potential therapeutic development. This guide provides the essential technical information for researchers to embark on or advance their studies of this promising synthetic flavonoid.

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